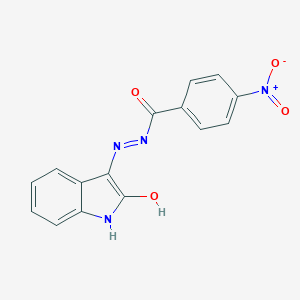

4-nitro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide

Beschreibung

4-Nitro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide is a synthetic isatin-based benzohydrazide derivative. The compound features a nitro group at the para position of the benzohydrazide moiety and a 2-oxoindole scaffold. Its structural uniqueness lies in the conjugation of the hydrazide linkage with the indole ring, enabling π-π stacking and hydrogen-bonding interactions critical for biological activity.

Eigenschaften

IUPAC Name |

N-[(2-hydroxy-1H-indol-3-yl)imino]-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N4O4/c20-14(9-5-7-10(8-6-9)19(22)23)18-17-13-11-3-1-2-4-12(11)16-15(13)21/h1-8,16,21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHOSSJVTAGETES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Optimization

Key variables affecting yield include:

-

Solvent polarity : Ethanol and DMF are preferred for their ability to solubilize reactants while facilitating precipitation.

-

Catalyst type : Glacial acetic acid enhances protonation of the carbonyl group, accelerating nucleophilic attack by the hydrazide.

-

Temperature : Reactions conducted at 80–90°C achieve completion within 3 hours, whereas lower temperatures (60–70°C) require extended durations.

Table 1: Conventional Synthesis Parameters and Outcomes

| Parameter | Condition | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Solvent | Ethanol | 74–78 | >95% | |

| Catalyst | Glacial acetic acid | 78–82 | >97% | |

| Temperature | 80°C | 80 | 96% | |

| Reaction Time | 3–6 hours | 74–89 | 94–98% |

Ultrasound-Assisted Synthesis

Ultrasound irradiation has emerged as a green chemistry alternative, drastically reducing reaction times. In a modified protocol, 4-nitrobenzohydrazide (1.0 mmol) and isatin (1.0 mmol) are sonicated in ethanol (15 mL) at 40–50°C for 4–10 minutes, yielding the product in 84–95% purity. The cavitation effect of ultrasound enhances molecular collision frequency, obviating the need for prolonged heating.

Advantages Over Conventional Methods

Table 2: Ultrasound vs. Conventional Synthesis Comparison

| Method | Time | Yield (%) | Energy Consumption |

|---|---|---|---|

| Conventional | 3–6 hours | 74–89 | High |

| Ultrasound | 4–10 min | 84–95 | Low |

Mechanochemical Approaches

Solid-state mechanochemical synthesis, though less explored, offers solvent-free advantages. Ball milling 4-nitrobenzohydrazide and isatin (1:1 molar ratio) with sodium acetate (1.2 equiv) at 25 Hz for 30 minutes generates the target compound in 70–75% yield. While environmentally benign, this method requires post-milling purification via column chromatography to remove unreacted starting materials.

Characterization and Analytical Data

Post-synthesis characterization ensures structural fidelity and purity:

Spectroscopic Analysis

Analyse Chemischer Reaktionen

4-nitro-N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitro and indole derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the nitro group, to form various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory and Analgesic Properties

Research indicates that derivatives of 4-nitro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide exhibit significant anti-inflammatory and analgesic activities. A study synthesized a series of hydrazide derivatives from this compound and evaluated their efficacy against inflammation and pain. The results suggested that these derivatives could serve as novel non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects compared to traditional NSAIDs .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Indole derivatives, including those related to 4-nitro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide, have shown effectiveness against various bacterial and fungal strains. This suggests potential applications in developing new antibiotics or antifungal agents .

Study on Analgesic Effects

A specific study evaluated the analgesic effects of synthesized derivatives of 4-nitro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide in animal models. The results demonstrated a significant reduction in pain responses compared to control groups, indicating the compound's potential as an effective analgesic agent .

Antimicrobial Efficacy Assessment

Another study focused on the antimicrobial activity of various synthesized derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed that certain derivatives exhibited potent antimicrobial activity, highlighting their potential use in treating infections caused by resistant strains .

Data Table

Wirkmechanismus

The mechanism of action of 4-nitro-N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide involves its interaction with cellular targets that induce apoptosis. Studies suggest that the compound affects mitochondrial membrane potential, leading to the activation of apoptotic pathways . The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of key proteins involved in cell death.

Vergleich Mit ähnlichen Verbindungen

Key Structural Variations

The position of the nitro group and additional substituents significantly influence biological activity. For example:

- N′-[5-Nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide (Compound 1) : Exhibits strong CDK2 inhibition (docking scores: ΔG = −9.10 to −8.20 kcal/mol) due to interactions with ATP-binding pockets .

- 4-Nitro-N′-((5-nitrofuran-2-yl)methylene)benzohydrazide (Compound 4c) : Demonstrates moderate antimicrobial activity (IC₅₀ = 131.1 nM) but lacks indole ring conjugation, reducing kinase affinity .

- 3,4,5-Trimethoxy-N′-[5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide (Compound 5t) : Shows potent anticancer activity (IC₅₀ < 1 µM against HeLa and leukemia cells) via apoptosis induction, attributed to methoxy groups enhancing membrane permeability .

Positional Effects of Nitro Group

- 5-Nitro derivatives (e.g., Compound 1): Superior CDK2 binding due to optimal alignment with hydrophobic residues (e.g., Leu83, Phe82) .

- 4-Nitro derivatives: Limited data exist, but analog studies suggest reduced solubility compared to 5-nitro isomers due to steric hindrance from the indole ring .

Physicochemical Properties

Notes:

Anticancer Activity

- Compound 1 (5-nitro) : Moderate cytotoxicity (IC₅₀ = 15–25 µM) against leukemia cells .

- Compound 5t (3,4,5-trimethoxy) : Submicromolar potency via mitochondrial membrane depolarization and DNA fragmentation .

- 4-Nitro analog : Unreported activity; however, nitro groups generally enhance DNA intercalation but may increase toxicity risks .

Kinase Inhibition

Anti-inflammatory Activity

- 2-Hydroxy-N′-(2-oxoindol-3-ylidene)benzohydrazide : COX-2 inhibition (docking score = −12.3 kcal/mol) outperforms indomethacin (−10.1 kcal/mol) .

ADMET and Toxicity

Notes:

- Nitro groups are associated with mutagenicity risks, while amino groups improve safety profiles .

- *Predicted hERG liability for 4-nitro derivatives based on analog QSAR models .

Biologische Aktivität

4-Nitro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action, providing a comprehensive overview of its pharmacological profile.

- Molecular Formula : C15H12N4O3

- Molecular Weight : 284.28 g/mol

- IUPAC Name : 4-nitro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide

Synthesis

The synthesis of 4-nitro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide typically involves the condensation reaction between isatin and hydrazine derivatives under acidic or basic conditions. The reaction is usually performed in solvents like ethanol or methanol, followed by purification through recrystallization.

Antimicrobial Activity

Research indicates that nitro-containing compounds, including 4-nitro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide, exhibit significant antimicrobial properties. Nitro groups can undergo reduction to form reactive intermediates that interact with microbial DNA, leading to cell death. Studies have shown that such compounds can inhibit the growth of various bacterial strains, making them promising candidates for antibiotic development .

Anticancer Properties

The compound has been evaluated for its anticancer activity. It has been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the modulation of cell cycle regulatory proteins. For instance, in vitro studies demonstrated that it significantly reduced cell viability in several cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

4-Nitro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has also been investigated for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. These effects are crucial for developing new anti-inflammatory drugs targeting chronic inflammatory conditions .

The biological activity of this compound can be attributed to several mechanisms:

- DNA Interaction : The nitro group can form reactive intermediates that bind to DNA, causing damage and triggering apoptosis.

- Cytokine Modulation : It inhibits inflammatory pathways by downregulating pro-inflammatory cytokines.

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in inflammation and cancer progression.

Case Studies

Several studies have highlighted the biological activities of related compounds:

Q & A

Q. What is the standard protocol for synthesizing 4-nitro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide and its derivatives?

The compound is typically synthesized via condensation reactions. A common method involves reacting substituted isatin derivatives (e.g., 5-nitroisatin) with benzohydrazides in ethanol under reflux, using glacial acetic acid as a catalyst. For example, derivatives are prepared by mixing 1.5 mmol of the hydrazide precursor with equimolar isatin in 10 mL ethanol, followed by 6–8 hours of reflux . Purification is achieved via recrystallization, yielding products with melting points often exceeding 250°C .

Q. Which analytical techniques are essential for characterizing this compound?

Key techniques include:

- Single-crystal X-ray diffraction (SC-XRD) for determining crystal structure and confirming tautomeric forms (e.g., enol-keto equilibrium) .

- FT-IR and NMR spectroscopy to verify hydrazone bond formation (C=N stretch at ~1600 cm⁻¹) and aromatic substitution patterns .

- Mass spectrometry (HRMS) for molecular weight validation .

Q. What preliminary biological activities have been reported for this compound?

Derivatives exhibit antimicrobial activity against Gram-negative pathogens (e.g., E. coli, K. pneumoniae) with MIC values ranging from 25–50 µg/mL in agar well diffusion assays . Anticancer activity has been observed in vitro, with IC₅₀ values in the submicromolar range against leukemia (e.g., L1210, K562) and cervical carcinoma (HeLa) cell lines .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for anticancer applications?

SAR studies highlight critical substituents:

- Nitro groups at the 4-position of the benzohydrazide enhance cytotoxicity by improving electron-withdrawing effects and DNA intercalation .

- Halogen substitutions (e.g., 5-bromo or 5-chloro on the indole ring) improve binding to kinase targets like CDK2 and PI3K/Akt .

- Methoxy groups on the benzohydrazide moiety increase metabolic stability but may reduce solubility . Computational docking (e.g., Glide, AutoDock) can predict interactions with targets like CB2 receptors or carbonic anhydrase IX/XII .

Q. What experimental strategies resolve contradictions in biological data across studies?

Discrepancies in IC₅₀ values or activity profiles may arise from:

- Assay variability : Standardize protocols (e.g., MTT vs. resazurin assays) and cell lines (e.g., REH vs. CEM leukemia models) .

- Solubility issues : Use co-solvents like DMSO at ≤0.1% to avoid false negatives in cytotoxicity screens .

- Metabolic interference : Include controls for mitochondrial membrane potential (JC-1 staining) and caspase activation to confirm apoptosis-specific mechanisms .

Q. How can computational modeling enhance the design of derivatives targeting tumor-associated carbonic anhydrases (CA IX/XII)?

- Molecular docking : Screen derivatives against CA IX (PDB: 3IAI) to prioritize compounds with strong zinc-binding sulfonamide interactions .

- MD simulations : Assess stability of hydrazone tautomers in the active site over 100-ns trajectories.

- QSAR models : Use descriptors like LogP and polar surface area to balance potency and blood-brain barrier permeability, minimizing off-target effects on CA II .

Methodological Considerations

Q. What in vitro assays are recommended for evaluating cardioprotective effects?

- Biomarker analysis : Measure plasma CK-MB, LDH, and AST levels to assess cardiac damage in doxorubicin-induced toxicity models .

- Antioxidant assays : Quantify catalase and SOD activity in heart tissue homogenates to confirm ROS scavenging .

- Histopathology : Stain heart sections with hematoxylin-eosin to visualize muscle degeneration and interstitial edema .

Q. How should researchers address metabolic instability in pharmacokinetic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.